molecular formula C19H14FN5 B5720551 N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

カタログ番号 B5720551
分子量: 331.3 g/mol
InChIキー: FLUMIAOKKHCCFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and is known to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), which is an enzyme involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases, including asthma, arthritis, and psoriasis. Therefore, FLAP inhibitors have attracted significant attention as potential therapeutic agents for the treatment of these diseases.

作用機序

The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (this compound), which is an enzyme involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases. By inhibiting the activity of this compound, the this compound inhibitor reduces the production of leukotrienes and attenuates the inflammatory response.
Biochemical and Physiological Effects:
The this compound inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, this compound inhibitors have been shown to reduce the production of leukotrienes, which are known to cause bronchoconstriction, airway inflammation, and mucus production in asthma. Moreover, this compound inhibitors have also been shown to inhibit the production of cytokines, chemokines, and other inflammatory mediators, which play a crucial role in the pathogenesis of various inflammatory diseases.

実験室実験の利点と制限

The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied, and its mechanism of action is well-understood. Moreover, this compound inhibitors have been shown to have a synergistic effect with other anti-inflammatory drugs, which makes them a potential candidate for combination therapy. However, one of the limitations is that the this compound inhibitor is not very selective, and it may inhibit the activity of other enzymes involved in the arachidonic acid pathway. Therefore, it is essential to use appropriate controls and assays to ensure the specificity of the this compound inhibitor.

将来の方向性

There are several future directions for the research on N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors. One of the directions is to develop more selective and potent this compound inhibitors that can be used for the treatment of various inflammatory diseases. Moreover, it is essential to investigate the potential side effects of this compound inhibitors and their long-term safety profile. Furthermore, the efficacy of this compound inhibitors in combination with other anti-inflammatory drugs should be investigated in clinical trials. Finally, it is essential to identify new targets in the arachidonic acid pathway that can be targeted by small molecules for the treatment of inflammatory diseases.
Conclusion:
This compound, also known as this compound inhibitor, is a promising compound with potential therapeutic applications in various inflammatory diseases. The this compound inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (this compound), which is an enzyme involved in the production of leukotrienes. The this compound inhibitor has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound inhibitors. Overall, the this compound inhibitor is a promising candidate for the development of new anti-inflammatory drugs.

合成法

The synthesis of N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the reaction of 3-fluoroaniline, benzaldehyde, and 1H-pyrazole-1-carboxamidine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which involve the formation of Schiff base and subsequent cyclization to form the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been proposed to improve the yield and purity of the product.

科学的研究の応用

The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor has been extensively studied for its potential therapeutic applications in various inflammatory diseases. Several preclinical studies have demonstrated the efficacy of this compound inhibitors in reducing the production of leukotrienes and attenuating the inflammatory response in animal models of asthma, arthritis, and psoriasis. Moreover, this compound inhibitors have also been shown to have a synergistic effect with other anti-inflammatory drugs, such as corticosteroids and nonsteroidal anti-inflammatory drugs (NSAIDs).

特性

IUPAC Name

N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5/c20-15-8-4-9-16(12-15)22-17-13-18(25-11-5-10-21-25)24-19(23-17)14-6-2-1-3-7-14/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUMIAOKKHCCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)N3C=CC=N3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。